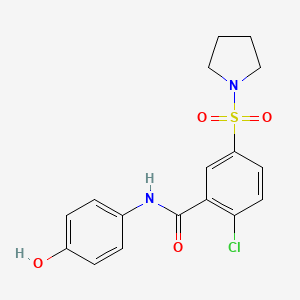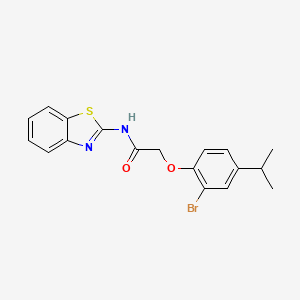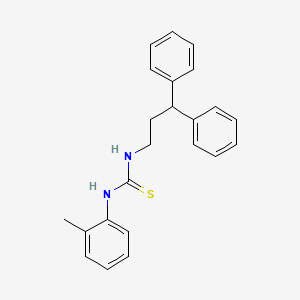
2-chloro-N-(4-hydroxyphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide
説明
2-chloro-N-(4-hydroxyphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide, also known as CHIR-99021, is a small molecule inhibitor that has gained significant attention in scientific research due to its ability to modulate the Wnt signaling pathway. This pathway plays a crucial role in regulating cell proliferation, differentiation, and apoptosis, making it an attractive target for drug development.
科学的研究の応用
2-chloro-N-(4-hydroxyphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been extensively used in scientific research to study the Wnt signaling pathway and its role in various cellular processes. It has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, hepatocytes, and insulin-producing cells. This compound has also been used to induce the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs) by inhibiting glycogen synthase kinase 3β (GSK-3β) and activating the canonical Wnt signaling pathway.
作用機序
2-chloro-N-(4-hydroxyphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide acts as a potent and selective inhibitor of GSK-3β, an enzyme that plays a critical role in the Wnt signaling pathway. GSK-3β phosphorylates β-catenin, a key component of the pathway, leading to its degradation by the proteasome. Inhibition of GSK-3β by this compound prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus. In the nucleus, β-catenin binds to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors and activates the transcription of target genes involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects in various cell types. It promotes the proliferation and survival of neural progenitor cells, enhances the differentiation of iPSCs into various cell types, and induces the maturation of insulin-producing cells. This compound has also been shown to increase the expression of genes involved in osteoblast differentiation and bone formation, making it a potential therapeutic agent for bone regeneration.
実験室実験の利点と制限
2-chloro-N-(4-hydroxyphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for GSK-3β, its ability to induce the reprogramming of somatic cells into iPSCs, and its role in promoting the differentiation of various cell types. However, this compound has some limitations, including its potential toxicity at high concentrations and its limited stability in solution.
将来の方向性
There are several future directions for research on 2-chloro-N-(4-hydroxyphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide, including its potential use in the treatment of various diseases, such as diabetes, neurodegenerative disorders, and bone disorders. Further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on cell proliferation, differentiation, and survival. Additionally, the development of more stable analogs of this compound could improve its utility as a therapeutic agent.
特性
IUPAC Name |
2-chloro-N-(4-hydroxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c18-16-8-7-14(25(23,24)20-9-1-2-10-20)11-15(16)17(22)19-12-3-5-13(21)6-4-12/h3-8,11,21H,1-2,9-10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUSFKIGMFIGOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B3550915.png)
![N-cyclopentyl-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3550920.png)
![methyl 4-{[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B3550941.png)

![N-benzyl-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3550962.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N~1~-phenylglycinamide](/img/structure/B3550969.png)
![4-{5-[(2-bromobenzyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B3550973.png)
![N-(4-bromophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B3550981.png)
![N-(4-bromo-2-ethyl-6-methylphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3550985.png)
![3-(4-chlorophenyl)-4-(4-ethylphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B3550999.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B3551004.png)


![2-{[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3551022.png)